N-cycloheptylpyrazin-2-amine
Description
N-cycloheptylpyrazin-2-amine is a pyrazine derivative featuring a cycloheptyl group attached to the pyrazine ring at the 2-position via an amine linkage. Pyrazine-based compounds are widely studied in medicinal chemistry due to their role as bioisosteres for aromatic rings and their ability to participate in hydrogen bonding, which enhances target binding affinity. These compounds are often utilized as intermediates in synthesizing kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
N-cycloheptylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-4-6-10(5-3-1)14-11-9-12-7-8-13-11/h7-10H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXURVIJLSHHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylpyrazin-2-amine typically involves the reaction of cycloheptylamine with pyrazin-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-cycloheptylpyrazin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation reactions with reagents like chlorine (Cl2) or bromine (Br2) are common.
Major Products Formed:
Oxidation: Formation of N-cycloheptylpyrazin-2-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: N-cycloheptylpyrazin-2-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is utilized in the production of materials with enhanced properties, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which N-cycloheptylpyrazin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and calculated properties of N-cycloheptylpyrazin-2-amine with its closest analogs:
Key Observations :
Cyclohexyl derivatives (e.g., 6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine) exhibit higher molecular weights and lipophilicity (estimated LogD ~2.5), which may influence membrane permeability.
Heterocyclic Core Modifications :
- Pyrazine vs. Pyrimidine: Pyrimidine derivatives (e.g., N-cyclohexyl-5-ethynylpyrimidin-2-amine) have distinct electronic properties due to the 1,3-diaza arrangement, altering hydrogen-bonding interactions compared to pyrazines.
- Pyridine derivatives (e.g., N-(cyclohexylmethyl)pyridin-2-amine) lack the second nitrogen atom in the aromatic ring, reducing polarity and hydrogen-bond acceptor capacity.
Substituent Effects: Chloro and methyl groups in 6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine increase molecular weight and may enhance binding to hydrophobic pockets in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
